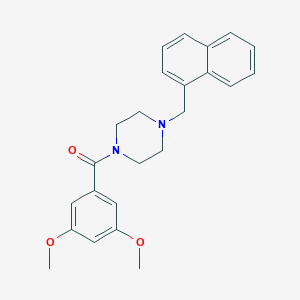
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone, also known as NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been investigated for its neuroprotective properties, with studies suggesting that it may be effective in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in inflammation and immune responses. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been found to bind to certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has been shown to have various biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which is involved in mood regulation and reward processing. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential as an anti-cancer agent. Finally, more research is needed to determine the safety and efficacy of (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone in humans, which will be essential for its future clinical use.
Méthodes De Synthèse
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone can be synthesized through a multi-step process, which involves the reaction of 3,5-dimethoxybenzaldehyde with 4-naphthalen-1-ylmethylpiperazine in the presence of acetic anhydride and a catalyst. The resulting intermediate is then subjected to a final step of methylation using dimethyl sulfate to obtain (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone.
Propriétés
Nom du produit |
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone |
|---|---|
Formule moléculaire |
C24H26N2O3 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-21-14-20(15-22(16-21)29-2)24(27)26-12-10-25(11-13-26)17-19-8-5-7-18-6-3-4-9-23(18)19/h3-9,14-16H,10-13,17H2,1-2H3 |
Clé InChI |
COKZLQIGQOVNOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249010.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249016.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B249018.png)

![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)

![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)